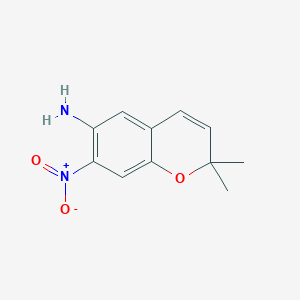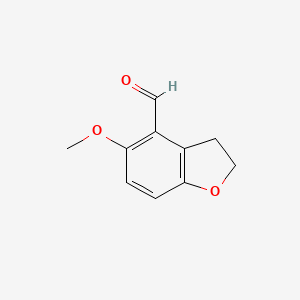
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde consists of a benzofuran ring with a methoxy group (OCH3) attached to the 5-position and a carbaldehyde group (CHO) attached to the 4-position . The InChI code for this compound is 1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde include a molecular weight of 178.189 . The compound has a linear formula of C10H10O3 . More specific properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antimicrobial Agents Benzofuran derivatives, including compounds structurally related to 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have been identified as promising structures in the development of new antimicrobial agents. Their unique structural features and broad range of biological activities make benzofurans a privileged structure in drug discovery, particularly for combating microbial diseases. These compounds have shown potential in addressing antibiotic resistance, a major global health issue, by offering improved bioavailability and once-daily dosing advantages. Notably, some benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have already been utilized in treating skin diseases such as cancer and psoriasis, highlighting their therapeutic versatility (Hiremathad et al., 2015).
Biological Activities and Drug Prospects Further research into benzofuran compounds has revealed a wide array of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These findings underscore the potential of benzofuran derivatives as natural drug lead compounds. Innovations in synthetic methods for benzofuran rings have facilitated the creation of complex derivatives, which could serve as effective therapeutic drugs for various conditions, including hepatitis C. This highlights the significance of benzofuran compounds in natural products and synthetic chemistry for pharmaceutical development (Yu-hang Miao et al., 2019).
Synthetic Chemistry and Pharmaceuticals Benzofuran derivatives have shown considerable promise in synthetic chemistry, particularly in the creation of pharmaceuticals. They feature prominently in the development of compounds with potent applications across various medical and industrial fields. The review of benzofuran inhibitors over recent years highlights their role as significant inhibitors against diseases, viruses, fungi, microbes, and enzymes. This demonstrates the versatility and potential of benzofuran derivatives in contributing to new drug development and addressing a range of health challenges (K. Dawood, 2019).
Future Directions
Benzofuran and its derivatives, including 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTYVNAGPHTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

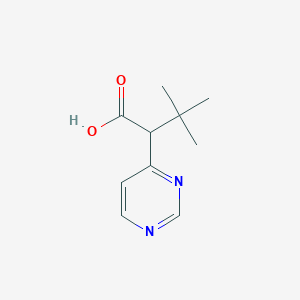
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
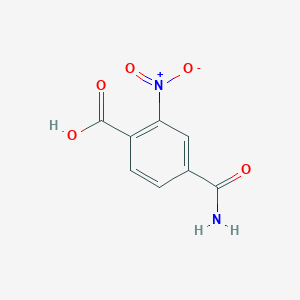
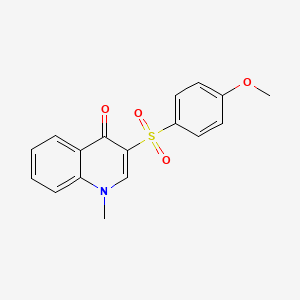
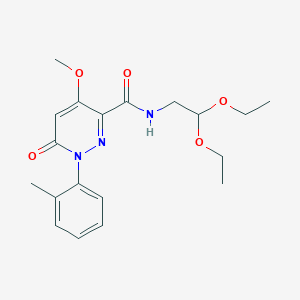
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
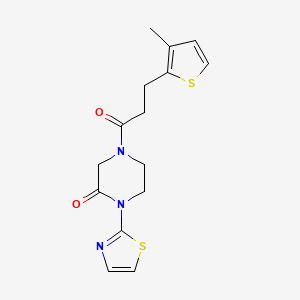
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
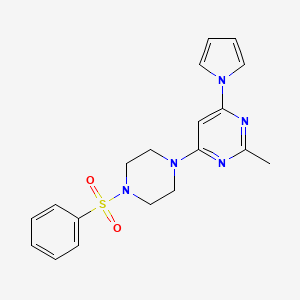
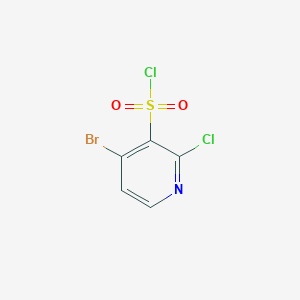
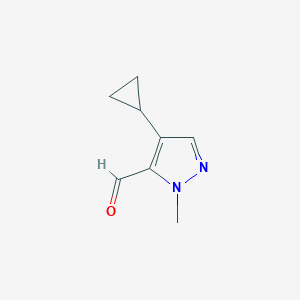
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)
